molecular formula C3H6O3 B1674915 L-Lactic acid CAS No. 79-33-4

L-Lactic acid

Cat. No.: B1674915
CAS No.: 79-33-4
M. Wt: 90.08 g/mol
InChI Key: JVTAAEKCZFNVCJ-REOHCLBHSA-N
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Description

L-lactic acid, also known as (S)-2-hydroxypropanoic acid, is a naturally occurring organic acid. It is a chiral molecule, meaning it has two enantiomers: this compound and D-lactic acid. This compound is the enantiomer that is commonly found in nature and is produced in the muscles during intense exercise. It is also present in various fermented foods such as yogurt, sauerkraut, and sourdough bread . This compound is widely used in the food, pharmaceutical, and cosmetic industries due to its antimicrobial and preservative properties .

Mechanism of Action

Target of Action

L-Lactic acid, also known as Lactate, primarily targets various cells and tissues in the body where it serves as a significant energy source . It is particularly important in the field of immunology, where it has been found to have cell, receptor, mediator, and microenvironment-specific effects that augment T helper (Th)17, macrophage (M)2, tumor-associated macrophage, and neutrophil functions .

Mode of Action

This compound is produced during glycolysis, a metabolic pathway that breaks down glucose to produce energy . The enzyme lactate dehydrogenase reduces pyruvate, a byproduct of glycolysis, into this compound . This compound can then be used for energy production, gluconeogenesis, and autocrine, paracrine, and endocrine signaling .

Biochemical Pathways

This compound plays a pivotal role in various metabolic pathways, including glycolysis . It is produced during glycolytic ATP production and can be used for energy production, gluconeogenesis, and signaling . The cell-to-cell lactate shuttle theory suggests that lactate can be produced in one cell type and consumed in another .

Pharmacokinetics

This compound is metabolized ultimately to carbon dioxide and water, which requires the consumption of hydrogen cations . This process produces a metabolic alkalinizing effect . The pharmacokinetics of this compound can be influenced by various factors, including the type of cells and tissues it interacts with, and the presence of certain enzymes such as lactate dehydrogenase .

Result of Action

The production of this compound results in a variety of effects at the molecular and cellular levels. It serves as a significant energy source for cells and tissues and plays a role in regulating immune cell function . It is also involved in the regulation of pH in the body, contributing to the maintenance of acid-base balance .

Action Environment

The action of this compound can be influenced by various environmental factors. Moreover, the efficiency of this compound production can be enhanced by reducing environmental osmotic stress through the combination of neutralizing agents .

Biochemical Analysis

Biochemical Properties

L-Lactic acid participates in numerous biochemical reactions. This reaction is reversible, allowing this compound to be converted back to pyruvate when necessary . This compound interacts with various biomolecules, including enzymes and proteins, influencing their function and activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to shape immune cell fate and function . Moreover, it has been found to have immunosuppressive effects, although these can vary depending on the cell, receptor, and microenvironment .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, influencing their function . It can also act as an enzyme inhibitor or activator, altering the rate of biochemical reactions . Changes in gene expression can also occur in response to this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has been observed that this compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, a study on the use of poly-D,this compound microspheres as subdermal fillers in rats showed that the injected volumes remained stable from the 2nd to the 20th week after injection .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a product of glycolysis and can be converted back to glucose via the Cori cycle . It interacts with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues via the monocarboxylate transporter family . It can also be transported from its site of production (cytosol) to neighbouring cells and a variety of organs, where its oxidation or continued metabolism can occur .

Subcellular Localization

This compound is primarily produced in the cytosol of cells during glycolysis . It can be transported to other subcellular locations, such as the mitochondria, for further metabolism . Its activity or function can be influenced by its subcellular localization .

Preparation Methods

Synthetic Routes and Reaction Conditions: L-lactic acid can be synthesized through chemical synthesis or microbial fermentation. The chemical synthesis involves the hydrolysis of lactonitrile, which is produced from acetaldehyde and hydrogen cyanide. The hydrolysis of lactonitrile yields a racemic mixture of lactic acid, which can be separated into its enantiomers .

Industrial Production Methods: The industrial production of this compound is primarily achieved through microbial fermentation. Renewable resources such as corn starch, sugarcane, and other carbohydrate-rich materials are used as substrates. Specific strains of bacteria, such as Lactobacillus species, are employed to ferment these substrates under controlled conditions to produce this compound . The fermentation broth is then subjected to purification processes, including precipitation, solvent extraction, and membrane separation, to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: L-lactic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Pyruvic acid.

    Reduction: Propylene glycol.

    Esterification: Ethyl lactate.

    Polymerization: Polylactic acid.

Scientific Research Applications

L-lactic acid has extensive applications in various fields:

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-hydroxypropanoic acid
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVTAAEKCZFNVCJ-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26811-96-1
Record name Poly(L-lactic acid)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26811-96-1
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DSSTOX Substance ID

DTXSID6034689
Record name (S)-Lactic acid
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Molecular Weight

90.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Merck Index] Hygroscopic solid; [Sigma-Aldrich MSDS], Liquid
Record name L-(+)-Lactic acid
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Record name L-Lactic acid
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CAS No.

79-33-4
Record name L-Lactic acid
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Record name L-Lactic acid
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Record name L-Lactic acid
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Record name (S)-Lactic acid
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Record name LACTIC ACID, L-
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Record name L-Lactic acid
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Melting Point

16.8 °C
Record name L-Lactic acid
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Synthesis routes and methods I

Procedure details

L-Lactide (85.07 g; 0.945 moles) and water (100 mL; millipore) were placed in a 1 L 3-neck flask equipped with a mechanical stirrer, distillation head, and a thermometer. The reaction mixture was warmed to 80° C. and stirred under nitrogen overnight. The flask was then placed under vacuum (aspirator, 7 mmHg) and the temperature was raised to 140° C. to distill off water. After 2 hrs trimethylene carbonate (8.51 g, 0.083 moles) was added. Two hours later a second portion of trimethylene carbonate (8.52 g, 0.083 moles) was added and the reaction was allowed to proceed for 3 more hours. The reaction was cooled to 80° C. and 120 mL of acetic anhydride was added. The solution was stirred at 80° C. overnight under a slow nitrogen purge. After 18 hours the remaining acetic anhydride and acetic acid were removed under vacuum. After the acetic acid and acetic anhydride distillation was complete, 180 mL of tetrahydrofuran/water (85/15; v/v) was added with stirring and the flask temperature was allowed to drop to 60° C. After 15 min the reaction mixture was transferred to a round bottom flask and the tetrahydrofuran was removed under vacuum on a rotary evaporator. Chloroform (300 mL) was added and the resulting solution was extracted twice with 150 mL of millipore water in a separatory funnel and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 90° C. to yield acetyl-oligo(L-lactic acid-co-trimethylene carbonate) with trimethylene carbonate n=1.6, lactic acid n=7.6, MN =974, and MW =1684.
Quantity
85.07 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
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solvent
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8.51 g
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reactant
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8.52 g
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reactant
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Quantity
120 mL
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reactant
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Synthesis routes and methods II

Procedure details

DL-2-Hydroxycaproic acid (1.00 g, 0.0076 moles), and L-lactic acid (4.5 g of a nominally 85% solution in water; 0.043 moles) were placed in a reaction flask equipped with a distillation head and mechanical stirrer. The flask was heated at 110° C. for 6 hours under low vacuum (aspirator) while water was removed. The temperature was then raised to 140° C. for 6 hours. Acetic anhydride (5.16 g; 0.0506 moles) was added to the oligomer, followed by heating at 80° C. for 14 hours. Excess acetic anhydride and acetic acid were distilled off under low vacuum. Tetrahydrofuran/water (15 mL of 85/15; v/v) was added with stirring and heating at 60° C. for 0.5 hours. The bulk of the solvent was removed by vacuum distillation on a rotary evaporator. The resulting crude product was dissolved in chloroform (20 mL). The chloroform solution was washed twice with millipore water (5 mL) and then dried with MgSO4. The mixture was filtered through a "d" fritted glass funnel and the solvent distilled from the oligomer by rotary evaporation. Final traces of solvents were removed under high vacuum (0.4 mmHg) on a Kugelrohr apparatus at 120° C. to provide acetyl-oligo(D,L-2-hydroxycaproic-co-L-Lactic acid) with n=7.5 for lactic acid and 1.4 for hydroxycaproic acid, MN =763, and MW =1044.
Quantity
1 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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solution
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5.16 g
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Synthesis routes and methods III

Procedure details

intermedius NRRL B-30560 was grown essentially as described in Example 2 in simplified MRS medium under anaerobic conditions using 2% fructose as the carbon source. The product patterns were analyzed by HPLC. The bacterium produced mannitol, lactic acid and acetic acid in product ratios similar to those obtained under aerobic conditions.
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0 (± 1) mol
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fructose
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

Of such biodegradable plastics, PLA (poly lactic acid) is a polymer of the low molecular compound (monomer), called lactic acid, present in the living organisms, and has been known that it is converted into the low molecular compound by hydrolysis with water and then, decomposed with microbes. Poly lactic acid fibers are prepared according to the process which comprises fermenting corn starch to produce lactic acid via glucose and then condensing lactic acid to prepare PLA, which is then subjected to melt spinning or melt molding procedure together with polyesters or nylons. Corn is composed of starch, gluten, husk, hull and fiber, and germ, with starch accounting for 65%, which is converted into lactic acid through fermentation. In this case, the optical isomer in which L-form of lactic acid constitutes the main part and D-form is also present is produced. Cargill Inc. in USA has developed the raw material of PLA (NatureWorks PLA) and supplied under the trademark “Ingeo”. Also, three to four Japanese companies and Novament of Intaly have also developed and practically implemented PLA materials. It has been known that PLA has the molecular structure of H—(OCH(CH3)CO)n-OH and the melting point of about 175° C. Therefore, it dose not burn at high temperature of the process for manufacturing the vegetation basis of the present invention and remains in the artificial soil to keep the framework of the basis. Although general corn starch fibers can also be used, the sheath-core type corn starch fibers were also marketed and therefore, such commercialized product can be purchased and used. They can be prepared so that the sheath component has a low-melting point (e.g. 130-140° C.) and the core component has a high-melting point (e.g. 160-170° C.). The sheath-core type corn starch fibers provides the effects identical to those of using said sheath-core type polyester fibers, and thus, forms sufficient pores in the artificial soil and also allows the soil structure to have a strong solidarity.
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0 (± 1) mol
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reactant
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starch
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

A 300 ml autoclave is charged with 0.692 g. of Pd(Ph3P)4 (0.6 mmole Pd), 3.15 g. of Ph3P (12 mmole), 83 ml of butyric acid as solvent, and 37 ml of vinyl acetate (0.4 mole). The autoclave was flushed, heated-up, and operated in a procedure similar to that described in Example 1. Several 1-ml increments of water were added, and then additional water to make a total of 9 ml. was added and the reaction continued overnight. After 23 hours of reaction time at 150° C. and 700 psig the reaction was terminated and analyzed by gas chromatography. The product mixture contained both 60-acetoxypropionic and lactic acids, the amount of lactic acid being 67-100% of the α-acetoxypropionic acid. The presence of lactic acid in this mixture was confirmed by nuclear magnetic resonance and mass spectroscopy. Thus lactic acid was produced in this experiment in one-step from vinyl acetate.
Name
Quantity
12 mmol
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
83 mL
Type
reactant
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Quantity
0.6 mmol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Lactic acid
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Reactant of Route 3
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L-Lactic acid
Reactant of Route 5
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Reactant of Route 6
L-Lactic acid
Customer
Q & A

Q1: What are the primary applications of L-lactic acid?

A1: this compound finds extensive use in the chemical, pharmaceutical, and food industries []. Notably, it serves as a crucial precursor for producing polylactic acid (PLA) [], a biodegradable biomaterial widely used in biodegradable plastics [].

Q2: What are some cost-effective methods for producing this compound?

A2: Researchers are exploring various avenues to produce this compound cost-effectively, particularly focusing on:

  • Utilizing non-food biomass: This approach aims to reduce reliance on traditional food sources for lactic acid production. Examples include using distillers' grains (DG) [] and cassava roots [].
  • Open fermentation: This method, employed with specific bacterial strains like Pediococcus acidilactici TY112 [], eliminates the need for sterile environments, significantly reducing production costs.
  • Simultaneous Saccharification and Fermentation (SSF): This technique, as demonstrated with Lactobacillus casei CICC 6056 [] and Pediococcus acidilactici TY112 [], combines the breakdown of complex sugars and fermentation in a single step, enhancing efficiency.

Q3: Can industrial waste streams be utilized for this compound production?

A3: Yes, research indicates that tofu liquid waste (TLW), a by-product of tofu production, can be effectively incorporated into the fermentation medium alongside fresh cassava roots, offering a sustainable use for this waste stream [].

Q4: How can the yield of this compound be improved during fermentation?

A4: Several strategies have been explored to enhance this compound yield:

  • Strain optimization: Mutagenesis techniques using agents like diethyl sulfate (DES) and N-methyl-N'-nitro-soguanidine (NTG) have led to the development of this compound hyper-producer strains like Lactobacillus casei G-04 [].
  • Immobilization techniques: Immobilizing bacterial cells, such as Lactobacillus rhamnosus ATCC 10863.6, using sodium alginate can enhance stability and enable repeated fermentation cycles, leading to increased overall yield [].
  • Kinetic optimization: Understanding the kinetic parameters of the fermentation process, such as substrate and product inhibition, can aid in optimizing process conditions for higher this compound production, as demonstrated with Lactobacillus casei G-02 [].
  • Metabolic engineering: Manipulating the metabolic pathways of microorganisms to favor this compound production is a promising approach. For instance, enhancing citrate metabolism in Lactobacillus casei G-02 increased the carbon flux through the Embden-Meyerhof-Parnas (EMP) pathway, resulting in higher this compound concentrations [].

Q5: Can agricultural waste be utilized for this compound production?

A5: Yes, research indicates the potential of using agricultural residues like corn cobs as carriers for immobilizing Rhizopus oryzae R-1, showcasing a sustainable approach to this compound production [].

Q6: What are the limitations of poly (this compound) (PLLA) in biomedical applications?

A6: Despite its biodegradability, PLLA exhibits slow degradation rates, limiting the interaction of embedded materials like hydroxyapatite (HA) with bodily fluids, which is crucial for bone tissue engineering applications []. Additionally, PLLA is often characterized as hard and brittle, hindering its use in areas like orthopedic and dental surgery [].

Q7: How can the properties of PLLA be modified for enhanced biocompatibility and functionality?

A7: Several modification strategies have been explored:

  • Blending with other polymers: Incorporating poly(D,this compound) (PDLLA) [] or polycaprolactone (PCL) [] into PLLA can improve its toughness and degradation time.
  • Adding surfactants: Introducing surfactants, such as copolymers of ethylene oxide and propylene oxide, during the blending process can enhance the miscibility of PLLA with other polymers, leading to desirable mechanical properties [].
  • Nanocomposite formation: Combining PLLA with nanomaterials like hydroxyapatite (nHA) [] or surface-modified silica nanoparticles (g-SiO2) [] can impart bioactivity, enhancing bone regeneration and apatite formation.
  • Surface modifications: Grafting PLLA with molecules like glycerophosphorylcholine (GPC) [] can improve its biocompatibility, hemocompatibility, and resistance to acid-induced degradation.
  • Block copolymer synthesis: Creating block copolymers of PLLA with ligand-tethered polyethylene glycol (PEG) can promote chondrocyte attachment and growth, making it suitable for cartilage tissue engineering applications [].

Q8: Can PLLA be used to create self-assembling biomaterials?

A8: Research demonstrates the potential of synthesizing cholesteryl-(this compound)n (CLAn) oligomers, which self-assemble into lamellar structures due to the presence of the cholesterol moiety []. These oligomers can also be blended with PLLA to improve its cell interaction properties, opening avenues for creating advanced biomaterials.

Q9: How can solid-state polymerization enhance the properties of PLLA?

A9: Solid-state polymerization, conducted under controlled temperature and pressure conditions, can significantly increase the molecular weight of PLLA, resulting in improved thermal properties and crystallinity [].

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C3H6O3, and its molecular weight is 90.08 g/mol.

Q11: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A11: Various spectroscopic methods are used for structural elucidation and characterization, including:* Fourier transform infrared spectroscopy (FTIR) [, , , ]: This technique provides information about functional groups and chemical bonds present in the molecule.* Nuclear Magnetic Resonance (NMR) spectroscopy (1H-NMR, 13C-NMR) [, ]: NMR helps determine the structure and arrangement of atoms within a molecule.* X-ray diffraction (XRD) [, ]: XRD is used to analyze the crystalline structure and identify different phases present in a material.

Q12: Can computational chemistry be applied to study this compound and its derivatives?

A12: Yes, computational techniques like Density Functional Theory (DFT) calculations have been employed to optimize the structure of polylactic acid (PLA) and polyglycolic acid (PGA) oligomers, providing insights into their conformational properties []. Molecular dynamics (MD) simulations can be used to study the diffusion behavior of lactic acid and glycolic acid in water [].

Q13: Are there any reported adverse effects associated with injectable poly-L-lactic acid?

A13: While generally considered safe, some cases report persistent granulomatous inflammatory responses at injection sites following poly-L-lactic acid treatment for HIV facial lipoatrophy []. This highlights the importance of meticulous injection techniques and further research on the long-term biocompatibility of PLLA.

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